

E-3030 Free Acid: A Technical Overview of a Dual PPARα/y Agonist

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Compound of Interest		
Compound Name:	E-3030 free acid	
Cat. No.:	B1671013	Get Quote

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Introduction

E-3030 free acid, scientifically known as (2S)-3-(3-((2S)-3-(4-CHLORO-2-CYANOPHENOXY)-2-FLUOROPROPOXY)PHENYL)-2-ISOPROPOXYPROPIONIC ACID, is a potent dual agonist of Peroxisome Proliferator-Activated Receptors (PPARs), specifically targeting the alpha (α) and gamma (γ) isoforms. Developed by Eisai Co., Ltd., this phenylpropionic acid derivative has demonstrated potential in preclinical studies for the management of metabolic disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of **E-3030** free acid, including available quantitative data, experimental methodologies, and relevant signaling pathways.

Discovery and Development

E-3030 was synthesized by Eisai Co., Ltd. as part of their research into novel treatments for metabolic diseases. It emerged from a class of phenylpropionic acid derivatives designed to act as PPAR agonists. The development of E-3030 reached at least Phase I clinical trials, although its current development status suggests it may have been discontinued.

Chemical Properties

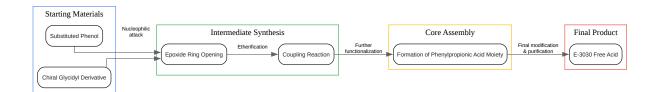


Property	Value
Systematic Name	(2S)-3-(3-((2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy)phenyl)-2-isopropoxypropionic acid
Molecular Formula	C22H23CIFNO5
Molecular Weight	435.87 g/mol

Synthesis

While a definitive, step-by-step synthesis protocol for **E-3030 free acid** is not publicly available in full detail, the general approach for creating similar phenylpropionic acid derivatives involves a multi-step synthetic route. Based on patents filed by Eisai for related compounds, a plausible synthetic strategy can be outlined.

Logical Synthesis Workflow:



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Caption: A generalized synthetic workflow for phenylpropionic acid derivatives like E-3030.

Note: This represents a logical, high-level overview. The actual synthesis would involve specific reagents, catalysts, and reaction conditions that are proprietary to Eisai.

Biological Activity and Mechanism of Action







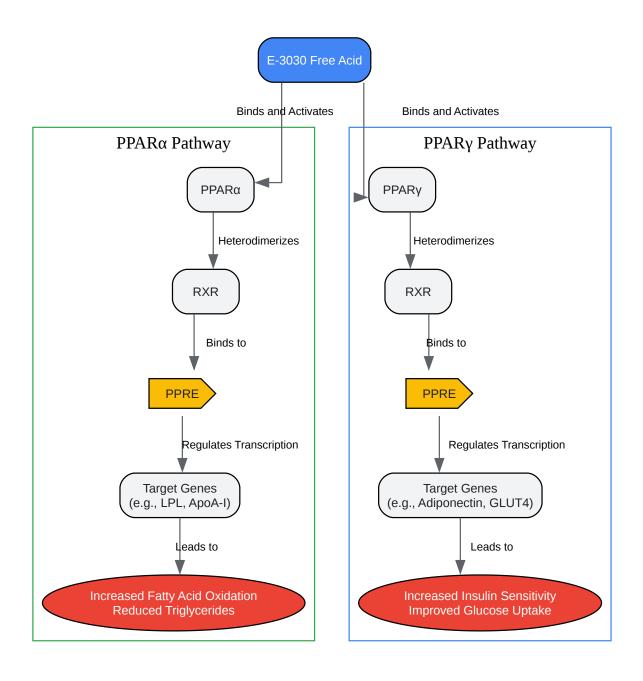
E-3030 free acid functions as a dual agonist for PPARα and PPARγ. These nuclear receptors are critical regulators of lipid and glucose metabolism.

- PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism such as the liver, heart, and skeletal muscle. Activation of PPARα leads to increased fatty acid oxidation and a reduction in circulating triglycerides.
- PPARy Activation: Highly expressed in adipose tissue, where it plays a key role in adipogenesis, fatty acid storage, and insulin sensitization.

By activating both receptors, E-3030 has the potential to address both dyslipidemia and hyperglycemia, common comorbidities in type 2 diabetes.

Signaling Pathway:





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Caption: The signaling pathways of PPARα and PPARγ activated by **E-3030 free acid**.

Quantitative Data



Parameter	Receptor	Value
EC50	Human PPARα	65 nM
EC50	Human PPARy	34 nM

Experimental Protocols

While detailed, step-by-step protocols from the original studies are not fully available, the following outlines the likely methodologies used for the in vitro and in vivo characterization of **E-3030 free acid**.

In Vitro PPAR Transactivation Assay

Objective: To determine the potency (EC50) of **E-3030 free acid** in activating PPAR α and PPAR γ .

Methodology:

- Cell Line: A suitable mammalian cell line (e.g., HEK293, CHO) is used.
- Transfection: Cells are co-transfected with two plasmids:
 - An expression vector containing the ligand-binding domain of either human PPARα or PPARγ fused to a DNA-binding domain (e.g., GAL4).
 - A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the DNA-binding domain (e.g., UAS).
- Treatment: Transfected cells are treated with varying concentrations of E-3030 free acid.
- Luciferase Assay: After an incubation period, cell lysates are assayed for luciferase activity.
 The luminescence signal is proportional to the level of receptor activation.
- Data Analysis: The dose-response curve is plotted, and the EC50 value is calculated.

Workflow Diagram:





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